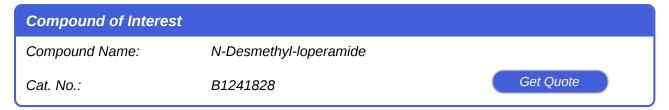


N-Desmethyl-loperamide: A Comprehensive Technical Guide

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CAS Number: 66164-07-6

This technical guide provides an in-depth overview of **N-Desmethyl-loperamide**, the primary active metabolite of the peripherally acting μ -opioid receptor agonist, loperamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacology, metabolism, and analytical methodologies.

Chemical and Physical Properties

N-Desmethyl-loperamide is a synthetic phenylpiperidine derivative. Below is a summary of its key chemical and physical properties.



Property	Value	Source
CAS Number	66164-07-6	-
Molecular Formula	C28H31CIN2O2	-
Molecular Weight	463.0 g/mol	-
IUPAC Name	4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide	-
Synonyms	Desmethylloperamide, Loperamide metabolite M3	-

Pharmacology

N-Desmethyl-loperamide is a potent μ -opioid receptor agonist and a substrate for P-glycoprotein, which significantly influences its pharmacokinetic and pharmacodynamic profile.

Opioid Receptor Binding

N-Desmethyl-loperamide exhibits high affinity for the μ-opioid receptor.[1][2]

Receptor	Binding Affinity (Ki)
μ-opioid	0.16 nM[1][2]

Interaction with P-glycoprotein

N-Desmethyl-loperamide is a substrate and, at higher concentrations, an inhibitor of the ATP-dependent efflux transporter P-glycoprotein (P-gp).[1][2][3][4][5] This interaction is crucial as it limits the compound's ability to cross the blood-brain barrier, thus minimizing central nervous system effects at therapeutic doses of the parent drug, loperamide.[2] At low concentrations (≤ 1 nM), it acts as a selective substrate for P-gp. At high concentrations (≥ 20 μ M), it functions as both a substrate and an inhibitor.[3][5]



Cardiovascular Effects

N-Desmethyl-loperamide has been implicated in the cardiotoxicity observed with loperamide abuse. It is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[6][7]

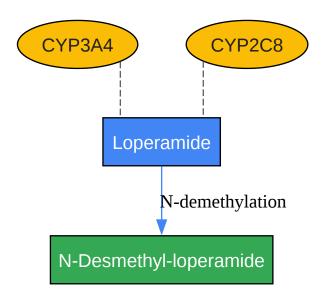
Ion Channel	IC50
hERG	245 nM[6]
Cardiac Sodium Channel (INa)	483 nM[6]

Metabolism and Pharmacokinetics

N-Desmethyl-loperamide is the major metabolite of loperamide, formed primarily through oxidative N-demethylation in the liver.[8]

Metabolic Pathway

The metabolic conversion of loperamide to **N-Desmethyl-loperamide** is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[8]



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Caption: Metabolic conversion of loperamide.



Pharmacokinetic Parameters

Detailed pharmacokinetic data specifically for **N-Desmethyl-Ioperamide** in humans under normal physiological conditions are limited. Most available data are derived from cases of loperamide overdose, where the pharmacokinetics of both the parent drug and the metabolite are significantly altered. In overdose cases, the terminal elimination half-life of **N-Desmethyl-Ioperamide** has been reported to be between 31.9 and 88.9 hours.[9][10]

Experimental Protocols Synthesis of N-Desmethyl-loperamide

A common method for the synthesis of **N-Desmethyl-loperamide**, particularly for research and radiolabeling purposes, involves the methylation of a precursor amide. The following is a generalized protocol based on the synthesis of [11C]**N-Desmethyl-loperamide**.

Materials:

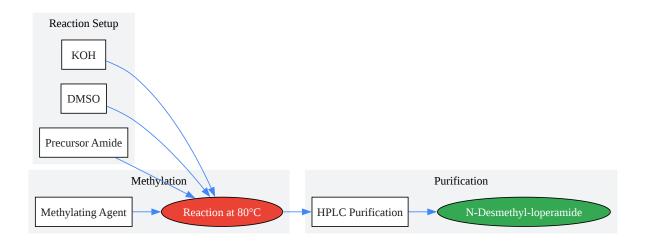
- 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (precursor)
- Methylating agent (e.g., [¹¹C]methyl iodide for radiolabeling, or a stable isotope-labeled or unlabeled equivalent for other applications)
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Dissolve the precursor amide in DMSO.
- Add potassium hydroxide to the solution.
- Introduce the methylating agent to the reaction mixture.
- Heat the reaction at 80°C for approximately 5 minutes.



• Purify the resulting **N-Desmethyl-loperamide** using preparative HPLC.



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Caption: N-Desmethyl-loperamide synthesis workflow.

Quantification in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the quantitative analysis of **N-Desmethyl-loperamide** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Solid-Phase Extraction):

- To 1 mL of plasma, add an internal standard.
- Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute **N-Desmethyl-loperamide** from the cartridge.

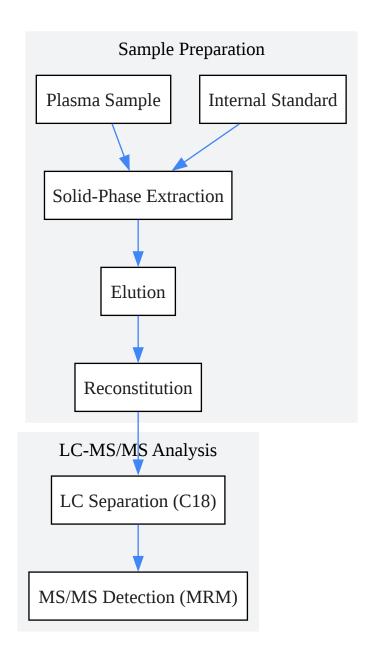


• Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium acetate or formic acid.
- Ionization: Positive electrospray ionization (ESI+).
- Mass Spectrometer: Triple quadrupole.
- Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transition: m/z 463 -> 252





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Caption: Analytical workflow for plasma quantification.

Conclusion

N-Desmethyl-loperamide is a pharmacologically active molecule with high affinity for μ -opioid receptors. Its peripheral action is largely dictated by its interaction with P-glycoprotein at the blood-brain barrier. While its role as the primary metabolite of loperamide is well-established, further research is needed to fully characterize its independent pharmacokinetic profile in



humans under non-overdose conditions and to elucidate the precise kinetics of its interaction with P-glycoprotein. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the properties and clinical significance of **N-Desmethyl-loperamide**.

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